molecular formula C12H19N3 B1599755 3-Methyl-4-(4-methylpiperazin-1-yl)aniline CAS No. 681004-50-2

3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Cat. No. B1599755
M. Wt: 205.3 g/mol
InChI Key: VVMXAXVHQDIGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-4-(4-methylpiperazin-1-yl)aniline” is a chemical compound with a molecular weight of 205.3 . It is used as an intermediate in the synthesis of various compounds, including aminopyridopyrimidinones, which are tyrosine kinase inhibitors and anticancer agents .


Molecular Structure Analysis

The InChI code for “3-Methyl-4-(4-methylpiperazin-1-yl)aniline” is 1S/C12H19N3/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-Methyl-4-(4-methylpiperazin-1-yl)aniline” has a melting point of 98-99°C and a predicted boiling point of 353.1±37.0°C . It has a predicted density of 1.092±0.06 g/cm3 . It is soluble in methanol .

Scientific Research Applications

Synthesis of Amides and Antileukemic Agents

  • 3-Methyl-4-(4-methylpiperazin-1-yl)aniline has been utilized in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment. These compounds have shown potential as key intermediates in the synthesis of the antileukemic agent imatinib (Koroleva et al., 2011).

Development of Hypoxic-Cytotoxic Agents

  • It is a component in the synthesis of 2-quinoxalinecarbonitrile 1,4-di-N-oxides, which have shown promise as hypoxic-cytotoxic agents, particularly in aniline derivatives (Ortega et al., 2000).

Corrosion Inhibition Studies

  • Density Functional Theory (DFT) studies on bipyrazolic-type organic compounds, including derivatives of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, have been conducted to understand their efficiency as corrosion inhibitors (Wang et al., 2006).

G-Quadruplex Stabilizers for Anticancer Therapy

  • The molecule has been used inthe SAR-guided design of small libraries of clickable fragments for G-quadruplex stabilization, a strategy aimed at anticancer therapy. These stabilizers target the c-MYC G-quadruplex, potentially inhibiting cancer cell proliferation (Pomeislová et al., 2020).

Src Kinase Inhibition for Cancer Treatment

  • Derivatives of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline have been developed as potent inhibitors of Src kinase activity. These compounds have shown effectiveness in inhibiting Src-dependent cell proliferation and are being explored for cancer treatment applications (Boschelli et al., 2007; Boschelli et al., 2001).

Antihistaminic Agents Development

  • It has been used in the synthesis of novel quinazolin-4-(3H)-ones, which exhibited significant H1-antihistaminic activity in in vivo studies, suggesting potential for developing new classes of antihistaminic agents (Alagarsamy & Parthiban, 2014).

Antimicrobial Activity

  • The compound has been a part of the synthesis of various derivatives that exhibited high anti-Mycobacterium smegmatis activity, indicating potential for antimicrobial applications (Yolal et al., 2012).

Electroluminescence in Platinum Complexes

  • It has been involved in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes have applications in organic light-emitting diodes (OLEDs), showcasing a range of emissions from blue to red (Vezzu et al., 2010).

Safety And Hazards

“3-Methyl-4-(4-methylpiperazin-1-yl)aniline” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-methyl-4-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMXAXVHQDIGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429322
Record name 3-methyl-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(4-methylpiperazin-1-yl)aniline

CAS RN

681004-50-2
Record name 3-methyl-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-(4-methylpiperazin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A heterogeneous mixture of 4-(4-methylpiperazinyl)-3-methylnitrobenzene 5 (20 g, 85 mmol), 10% Pd/C (1.3 g) in methanol (1.2 liter) was hydrogenated [H2] at 40 PSI for 3 hours. The palladium catalyst was filtered through a pad of celite, washed with methanol (3×50 mL) and the combined filtrate was concentrated to afford 4-(4-methylpiperazin-1-yl)-3-methylaniline 7 (15 g, 86%). 1H NMR (CD3OD): δ6.83 (d, 1H, J=8.7 Hz), 6.59 (d, 1H, J=2.7 Hz), 6.54 (dd, 1H, J=8.4 and 2.7 Hz), 2.84 (t,4H, J=4.8 Hz), 2.60 (bm,4H), 2.34 (s, 3H), 2.00 (s, 3H); LCMS: purity: 99.9%, MS (m/e): 206 (MH+).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-(4-methylpiperazin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-(4-methylpiperazin-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
3-Methyl-4-(4-methylpiperazin-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
3-Methyl-4-(4-methylpiperazin-1-yl)aniline
Reactant of Route 5
3-Methyl-4-(4-methylpiperazin-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Citations

For This Compound
9
Citations
PQ Huang, BC Boren, SG Hegde, H Liu… - Journal of Medicinal …, 2021 - ACS Publications
Wee1 inhibition has received great attention in the past decade as a promising therapy for cancer treatment. Therefore, a potent and selective Wee1 inhibitor is highly desirable. Our …
Number of citations: 21 pubs.acs.org
J Shen, T Zhang, SJ Zhu, M Sun, L Tong… - Journal of medicinal …, 2019 - ACS Publications
Tertiary EGFR C797S mutation induced resistance against osimertinib (1) is an emerging “unmet clinical need” for non-small-cell lung cancer (NSCLC) patients. A series of 5-…
Number of citations: 33 pubs.acs.org
O Phuangsawai, P Beswick, S Ratanabunyong… - European Journal of …, 2016 - Elsevier
A series of 2,4 diamino-pyrimidines have been identified from an analysis of open access high throughput anti-malarial screening data reported by GlaxoSmithKline at the 3D7 and …
Number of citations: 23 www.sciencedirect.com
Q Li, T Zhang, P Song, L Tong, F Feng… - Journal of Medicinal …, 2023 - ACS Publications
Activated Cdc42-associated kinase 1 (ACK1) alterations have been considered to mediate bypass acquired resistance to the third-generation EGFR inhibitors (ASK120067 and …
Number of citations: 3 pubs.acs.org
AJ Schaenzer, N Wlodarchak, DH Drewry… - ACS infectious …, 2018 - ACS Publications
As antibiotic resistance rises, there is a need for strategies such as antibiotic adjuvants to conserve already-established antibiotics. A family of bacterial kinases known as the penicillin-…
Number of citations: 28 pubs.acs.org
B Toviwek, O Phuangsawai, A Konsue… - Bioorganic & Medicinal …, 2021 - Elsevier
Twenty eight new N 2 ,N 4 -diphenylpyrimidine-2,4-diamines have been prepared in order to expand our understanding of the anti-malarial SAR of the scaffold. The aim of the study was …
Number of citations: 5 www.sciencedirect.com
J Jeon, SY Jang, EJ Kwak, SH Lee, JY Byun… - European Journal of …, 2023 - Elsevier
Epidermal growth factor receptor (EGFR)-targeted therapy is used to treat EGFR mutation-induced non-small cell lung cancer (NSCLC). However, its efficacy does not last beyond a …
Number of citations: 4 www.sciencedirect.com
X Hu, Q Xun, T Zhang, SJ Zhu, Q Li, L Tong, M Lai… - Chinese Chemical …, 2020 - Elsevier
Extensive structure-activity relationships (SARs) study of JND3229 was conducted to yield a series of new reversible 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine privileged scaffold as …
Number of citations: 7 www.sciencedirect.com
MMK Khan - 2020 - search.proquest.com
This thesis contains two chapters. In chapter one, I report the synthesis of new pyrazole derivatives from dicarboxylic acid containing phenyl-derived, monotrifluoromethyl phenyl-derived…
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.